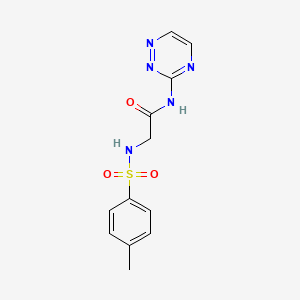
2-(4-Methylphenylsulfonamido)-N-(1,2,4-triazin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylphenylsulfonamido)-N-(1,2,4-triazin-3-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides and triazines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenylsulfonamido)-N-(1,2,4-triazin-3-yl)acetamide typically involves the reaction of 4-methylbenzenesulfonamide with a triazine derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
化学反应分析
Types of Reactions
2-(4-Methylphenylsulfonamido)-N-(1,2,4-triazin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution may introduce new functional groups into the triazine ring.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(4-Methylphenylsulfonamido)-N-(1,2,4-triazin-3-yl)acetamide involves its interaction with specific molecular targets. The sulfonamide group may bind to enzymes or receptors, inhibiting their activity. The triazine ring can interact with nucleic acids or proteins, affecting cellular processes.
相似化合物的比较
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
Atrazine: A triazine herbicide used in agriculture.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Uniqueness
2-(4-Methylphenylsulfonamido)-N-(1,2,4-triazin-3-yl)acetamide is unique due to its combination of sulfonamide and triazine moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
138598-40-0 |
|---|---|
分子式 |
C12H13N5O3S |
分子量 |
307.33 g/mol |
IUPAC 名称 |
2-[(4-methylphenyl)sulfonylamino]-N-(1,2,4-triazin-3-yl)acetamide |
InChI |
InChI=1S/C12H13N5O3S/c1-9-2-4-10(5-3-9)21(19,20)15-8-11(18)16-12-13-6-7-14-17-12/h2-7,15H,8H2,1H3,(H,13,16,17,18) |
InChI 键 |
FUDPNNAKXWOYIW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=NC=CN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B12927921.png)
![5'-Bromo-3,6-dimethyl-4H-[1,4'-bipyridazin]-6'(1'H)-one](/img/structure/B12927925.png)


![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12927942.png)
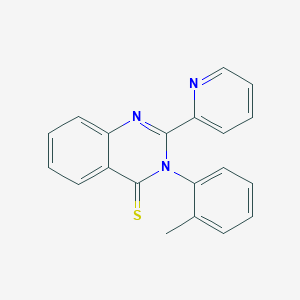
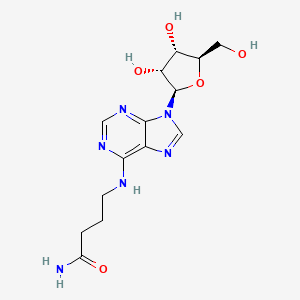
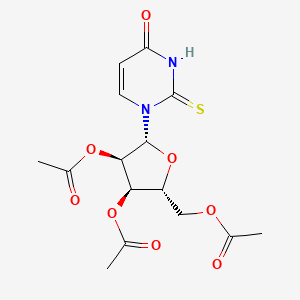
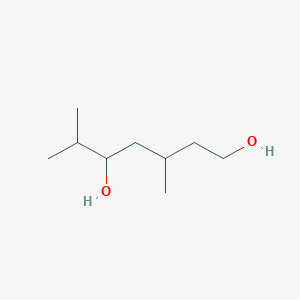
![rel-(3aS,6aR)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12927969.png)

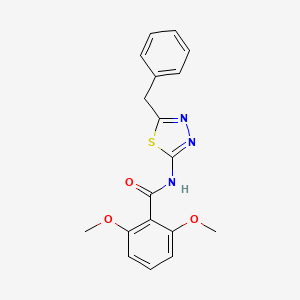
![5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid](/img/structure/B12927984.png)

